Cas no 140874-05-1 (1,3-Benzenediamine, N,N,N',N'-tetrakis(2-pyridinylmethyl)-)
140874-05-1 structure
Product Name:1,3-Benzenediamine, N,N,N',N'-tetrakis(2-pyridinylmethyl)-
CAS-nummer:140874-05-1
MF:C30H28N6
MW:472.583525657654
CID:2773990
PubChem ID:12077978
Update Time:2025-04-21
1,3-Benzenediamine, N,N,N',N'-tetrakis(2-pyridinylmethyl)- Chemische en fysische eigenschappen
Naam en identificatie
-
- 1,3-[bis(2-pyridylmethyl)amino]benzene
- DTXCID90427949
- N,N,N',N'-tetrakis(2-pyridylmethyl)benzene-1,3-diamine
- 140874-05-1
- 1,3-Benzenediamine, N,N,N',N'-tetrakis(2-pyridinylmethyl)-
- DTXSID20477139
-
- Inchi: 1S/C30H28N6/c1-5-16-31-25(10-1)21-35(22-26-11-2-6-17-32-26)29-14-9-15-30(20-29)36(23-27-12-3-7-18-33-27)24-28-13-4-8-19-34-28/h1-20H,21-24H2
- InChI-sleutel: ITTBMRNMIHJJGX-UHFFFAOYSA-N
- LACHT: N(CC1C=CC=CN=1)(CC1C=CC=CN=1)C1C=CC=C(C=1)N(CC1C=CC=CN=1)CC1C=CC=CN=1
Berekende eigenschappen
- Exacte massa: 472.23754492Da
- Monoisotopische massa: 472.23754492Da
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 6
- Zware atoomtelling: 36
- Aantal draaibare bindingen: 10
- Complexiteit: 526
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 4
- Topologisch pooloppervlak: 58Ų
1,3-Benzenediamine, N,N,N',N'-tetrakis(2-pyridinylmethyl)- Gerelateerde literatuur
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Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
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Xiuxia Yang,Lei Zhao,Zhichao Liu,Shuyu Tian,Hao Zhang,Xuhui Xu,Jianbei Qiu,Xue Yu Phys. Chem. Chem. Phys., 2020,22, 16294-16300
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Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
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